REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:16][CH3:17])[CH2:4][CH2:5][S:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1)[CH3:2].O.O.[Sn](Cl)Cl.C(=O)([O-])[O-].[K+].[K+]>C(O)C.O>[CH2:16]([N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][S:6][C:7]1[CH:8]=[CH:9][C:10]([NH2:13])=[CH:11][CH:12]=1)[CH3:17] |f:1.2.3,4.5.6|
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Name
|
|
Quantity
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7.4 g
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Type
|
reactant
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Smiles
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C(C)N(CCSC1=CC=C(C=C1)[N+](=O)[O-])CC
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Name
|
|
Quantity
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32.8 g
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Type
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reactant
|
Smiles
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O.O.[Sn](Cl)Cl
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Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
75 g
|
Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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500 mL
|
Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
Reflux the reaction mixture for about 5 h
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Duration
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5 h
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Type
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EXTRACTION
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Details
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Extract the mixture with 3×500 mL of ethyl acetate
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Type
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WASH
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Details
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wash with 2×350 mL of saturated aqueous sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
Dry the organic extracts over anhydrous sodium sulfate
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Type
|
CUSTOM
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Details
|
Remov the drying agent
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Type
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FILTRATION
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Details
|
by filtration
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Type
|
CUSTOM
|
Details
|
evaporate the solvent in vacuo
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Name
|
|
Type
|
product
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Smiles
|
C(C)N(CCSC1=CC=C(C=C1)N)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |